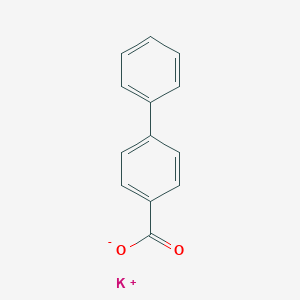

potassium;4-phenylbenzoate

Description

BenchChem offers high-quality potassium;4-phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;4-phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFHESBUIHLMNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and structure of potassium biphenyl-4-carboxylate

Structural Characterization, Synthesis, and Applications[1]

Executive Summary

Potassium biphenyl-4-carboxylate (PB4C) acts as a critical intermediate in the synthesis of liquid crystals, supramolecular assemblies, and pharmaceutical scaffolds. While its conjugate acid (biphenyl-4-carboxylic acid) is widely characterized, the potassium salt form offers distinct solubility advantages and reactivity profiles, particularly in aqueous-organic biphasic systems and potassium-ion battery anode research.

This guide provides a definitive technical analysis of PB4C, moving beyond basic catalog data to offer a self-validating synthesis protocol and structural insights required for high-precision applications.[1]

Part 1: Physicochemical Profile[1][2]

The transition from the protonated acid to the potassium salt significantly alters the molecular weight and solubility profile.[1] The following data establishes the baseline for stoichiometric calculations.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | Potassium biphenyl-4-carboxylate | Also known as Potassium 4-phenylbenzoate |

| Molecular Formula | Salt form (Acid: | |

| Molecular Weight | 236.31 g/mol | Calculated (Acid MW: 198.22 - H + K) |

| Parent Acid CAS | 92-92-2 | Salt is often generated in situ |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

| Solubility | Soluble in Water, MeOH, EtOH | Insoluble in non-polar organics (Hexane) |

| Melting Point | >300°C (Decomposes) | Characteristic of ionic carboxylate salts |

Part 2: Structural Elucidation

Understanding the geometry of PB4C is vital for predicting its behavior in crystal engineering and binding pockets.[1]

2.1 Molecular Geometry & Torsion

Unlike a flat anthracene system, the biphenyl core is not planar in solution.[1] Steric hindrance between the ortho hydrogens causes the two phenyl rings to twist relative to each other.[1]

-

Torsion Angle: Typically 30°–45° in solution to minimize steric clash.[1]

-

Lattice Packing: In the solid state, packing forces may compress this angle, but the non-planar nature persists, influencing how the molecule stacks in MOFs (Metal-Organic Frameworks).

2.2 The Carboxylate Node

The potassium cation (

Diagram 1: Structural Connectivity & Resonance

The following diagram illustrates the connectivity and the delocalization of the carboxylate terminus.

Figure 1: Topology of Potassium Biphenyl-4-carboxylate showing the twisted biphenyl linkage and the ionic carboxylate-potassium interface.

Part 3: Synthesis & Preparation Protocol

Researchers often need to prepare the salt from the commercially available acid (CAS 92-92-2) to enhance solubility for biological assays or as a precursor for cross-coupling reactions.[1]

Methodology: Stoichiometric Neutralization Objective: Isolate high-purity potassium salt without excess base contamination.

3.1 Reagents

-

Biphenyl-4-carboxylic acid (1.0 eq): MW 198.22 g/mol .[1][2][3][4]

-

Potassium Hydroxide (1.0 eq): 1M ethanolic solution (Standardized).

-

Solvent: Ethanol (Absolute) and Diethyl Ether.[1]

3.2 Step-by-Step Workflow

-

Dissolution: Dissolve 1.98 g (10 mmol) of biphenyl-4-carboxylic acid in 20 mL of warm absolute ethanol (

). Ensure complete dissolution. -

Neutralization: Add 10 mL of 1.0 M KOH in ethanol dropwise under stirring.

-

Precipitation: The salt may precipitate immediately.[1] If not, concentrate the solution to half volume using a rotary evaporator.[1]

-

Crystallization: Add 50 mL of cold diethyl ether to force precipitation of the potassium salt.

-

Filtration: Filter the white solid under vacuum. Wash with cold ether (

mL) to remove unreacted acid.[1] -

Drying: Dry in a vacuum oven at

for 4 hours.

Diagram 2: Synthesis Logic Flow

Figure 2: Process flow for the conversion of the acid precursor to the potassium salt.

Part 4: Applications in Research & Development

4.1 Drug Development (Solubility Enhancement)

Many biphenyl-based pharmacophores exhibit poor aqueous solubility.[1] Converting the acid to the potassium salt increases water solubility by orders of magnitude (typically from <0.1 mg/mL to >10 mg/mL).[1] This is critical for:

-

In Vitro Screening: Allowing higher concentration assays without DMSO precipitation.[1]

-

Prodrug Formulation: Potassium salts are often preferred over sodium for specific intracellular transport mechanisms or to avoid sodium-loading in hypertensive models.[1]

4.2 Materials Science (Batteries & MOFs)

Recent research highlights the utility of biphenyl carboxylates in energy storage:

-

Anode Materials: Potassium biphenyl-dicarboxylates (K2BPDC) are investigated as anodes for potassium-ion batteries (KIBs).[1] The biphenyl core provides a stable redox-active skeleton, while the carboxylate groups facilitate reversible potassium insertion/extraction [1].

-

MOF Linkers: The salt serves as a ligand in the synthesis of Metal-Organic Frameworks.[1] The twisted biphenyl structure creates unique pore geometries compared to flat ligands like terephthalate.[1]

References

-

PubChem. (2023).[1] Biphenyl-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

-

NIST Chemistry WebBook. (2023).[1] Biphenyl-4-carboxylic acid.[1][5][6][2][3][7][4][8] National Institute of Standards and Technology.[1] [Link]

-

Wang, C., et al. (2018).[1] Para-Conjugated Dicarboxylates with Extended Aromatic Skeletons as Highly Advanced Organic Anodes for K-Ion Batteries. ResearchGate. [Link]

Sources

- 1. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Biphenyl-4-carboxylic acid 95 92-92-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 6. 联苯-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]

- 8. Biphenyl-4-carboxylic acid [webbook.nist.gov]

Crystal Lattice Structure of Potassium 4-Phenylbenzoate Salts

The following technical guide details the structural chemistry, synthesis, and characterization of Potassium 4-phenylbenzoate salts.

Technical Guide for Structural Analysis & Synthesis

Executive Summary

Potassium 4-phenylbenzoate (Potassium biphenyl-4-carboxylate, CAS: 62698-50-4) represents a critical class of alkali-metal aromatic carboxylates. Its structural significance lies in its amphiphilic nature: a polar ionic headgroup (

This guide provides a rigorous protocol for the synthesis, crystallization, and structural elucidation of this salt, grounded in the crystallographic principles of homologous alkali benzoates.

Synthesis & Crystallization Protocol

To obtain high-fidelity single crystals suitable for X-ray diffraction (XRD), purity and solvent choice are paramount. The following workflow ensures stoichiometric precision and optimal crystal growth.

Reaction Stoichiometry

The synthesis relies on a neutralization reaction between 4-phenylbenzoic acid (4-PBA) and Potassium Hydroxide (KOH).

Experimental Workflow

-

Precursor : 4-Phenylbenzoic acid (CAS 92-92-2), purity >98%.

-

Base : 1.0 M KOH in ethanol (anhydrous).

-

Solvent System : Ethanol/Water (9:1 v/v) for solubility balance.

Step-by-Step Methodology:

-

Dissolution : Dissolve 10 mmol of 4-PBA in 20 mL of warm ethanol (

). The biphenyl tail requires organic solvation. -

Neutralization : Dropwise addition of 10 mmol KOH solution. Monitor pH to a neutral endpoint (pH 7.0–7.5) to prevent excess hydroxide incorporation.

-

Filtration : Hot filtration (0.2

PTFE) to remove insoluble particulates. -

Crystallization : Use the Slow Evaporation or Vapor Diffusion method (see diagram below).

Visualization: Synthesis & Crystallization Logic

Figure 1: Reaction and crystallization workflow for isolating high-quality Potassium 4-phenylbenzoate crystals.

Crystal Lattice Architecture

The crystal structure of Potassium 4-phenylbenzoate is governed by the competition between ionic aggregation (hydrophilic) and

The Ionic Layer (Hydrophilic Domain)

The potassium cations (

-

Coordination Number : Typically 6 to 8.

-

Ligands : The

center is chelated by carboxylate oxygens ( -

Geometry : Distorted octahedral or dodecahedral geometry. The large ionic radius of

(1.38 Å) allows for flexible coordination environments, often leading to irregular polyhedra compared to sodium analogs.

The Organic Bilayer (Hydrophobic Domain)

The biphenyl tails extend outward from the ionic layer, interdigitating to form a hydrophobic barrier.

-

Packing Motif : The biphenyl rings typically adopt a Herringbone (edge-to-face) or Parallel-Offset (

- -

Torsion Angle : The twist between the two phenyl rings in the biphenyl moiety is critical. In the solid state, this angle is often flattened (

) compared to the gas phase (

Predicted Unit Cell Characteristics

While specific lattice parameters depend on the degree of hydration (anhydrous vs. hydrate), the salt is expected to crystallize in a low-symmetry system (Monoclinic or Triclinic) typical of asymmetric organic salts.

| Parameter | Predicted Range / Value | Rationale |

| Crystal System | Monoclinic ( | Common for alkali benzoates due to packing efficiency. |

| Layering | Corresponds to the length of two biphenyl units + ionic core. | |

| K-O Bond Length | Standard contact distance for | |

| Centroid-to-centroid distance between aromatic rings. |

Structural Characterization Protocols

To validate the structure, researchers must employ a multi-modal approach. The following protocols ensure rigorous data collection.

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for determining the precise unit cell and atomic positions.

-

Mounting : Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

-

Temperature : Collect data at 100 K . Cooling reduces thermal motion of the biphenyl tails, resolving disorder in the aromatic rings.

-

Resolution : Aim for

Å resolution to accurately model hydrogen bonding networks if water is present.

Powder X-Ray Diffraction (PXRD)

Used to verify bulk phase purity against the single-crystal model.

-

Diagnostic Peak : Look for a strong low-angle reflection (

) corresponding to the interlayer spacing (

Thermal Analysis (TGA/DSC)

Critical for distinguishing between solvates (hydrates) and the anhydrous phase.

-

Hydrate Signature : A weight loss step (

) in TGA indicates lattice water. -

Phase Transitions : DSC peaks before decomposition suggest liquid crystalline mesophases, common in biphenyl carboxylates.

Visualization: Lattice Interactions

Figure 2: Schematic of the hierarchical interactions within the crystal lattice, showing the separation of ionic coordination and aromatic stacking.

Applications & Relevance

Understanding this lattice structure enables specific applications in materials science:

-

MOF Linkers : The 4-phenylbenzoate anion acts as a rigid, elongated linker for constructing porous Metal-Organic Frameworks (MOFs) with larger pore apertures than simple benzoates.

-

Liquid Crystals : The biphenyl core is a classic mesogen. The potassium salt serves as an ionic liquid crystal precursor, where the ionic layer stabilizes smectic phases.

-

Catalysis : As a base/ligand in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the solubility profile of the potassium salt (controlled by the biphenyl tail) influences reaction kinetics in non-polar solvents.

References

-

Alkali Metal Benzoate Structures

- Title: Alkali metal salts of 4-hydroxybenzoic acid: a structural and educ

- Source: Acta Crystallographica Section C (via NIH/PMC).

-

URL: [Link]

-

Precursor Data (4-Phenylbenzoic Acid)

- Title: 4-Biphenylcarboxylic acid (Chemical Properties & Synthesis).

- Source: ChemicalBook / PubChem.

-

URL: [Link]

-

Potassium Coordination Chemistry

- Title: Probing the Local Environment in Potassium Salts... by Potassium Valence-to-Core X-ray Emission Spectroscopy.

- Source: Journal of Physical Chemistry A (ACS).

-

URL: [Link]

-

Analogous Phenyl Benzoate Structures

Sources

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Potassium 4-Phenylbenzoate

This guide provides a comprehensive technical overview of the anticipated hygroscopic nature and recommended storage conditions for potassium 4-phenylbenzoate. It is intended for researchers, scientists, and drug development professionals who handle this and similar active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of facts to provide a framework for understanding the physicochemical principles that govern the material's interaction with moisture, thereby enabling sound experimental design and ensuring long-term stability.

Executive Summary: The Criticality of Understanding Hygroscopicity

In the realm of pharmaceutical development, the interaction of a solid-state API with atmospheric moisture is a paramount concern. This property, known as hygroscopicity, can profoundly influence a compound's chemical stability, physical properties, and manufacturability. For potassium 4-phenylbenzoate, a precise understanding of its hygroscopic tendencies is essential for developing robust formulation strategies, defining appropriate storage and handling protocols, and ensuring the quality and shelf-life of the final drug product. This guide will establish the physicochemical foundation for assessing potassium 4-phenylbenzoate, detail a definitive experimental approach for its characterization, and provide evidence-based storage and handling recommendations.

Physicochemical Assessment of Potassium 4-Phenylbenzoate

Potassium 4-phenylbenzoate, also known as potassium biphenyl-4-carboxylate, is the potassium salt of 4-phenylbenzoic acid (or biphenyl-4-carboxylic acid). A foundational analysis of the parent acid provides critical insights into the likely behavior of its salt form.

| Property | Value | Source |

| Parent Acid | 4-Phenylbenzoic Acid | [1] |

| CAS Number | 92-92-2 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Water Solubility | Insoluble | [2] |

| Potassium Salt | Potassium 4-phenylbenzoate | [3] |

| CAS Number | 62698-50-4 | [3] |

A key determinant of a salt's hygroscopicity is the solubility of its constituent ions. The parent acid, 4-phenylbenzoic acid, is reported to be insoluble in water[2]. This low aqueous solubility is attributed to the large, hydrophobic biphenyl moiety. While the conversion to a potassium salt will enhance solubility compared to the free acid, the inherent hydrophobicity of the 4-phenylbenzoate anion suggests that the salt is likely to be significantly less hygroscopic than salts of more polar, water-soluble carboxylic acids like potassium benzoate[4].

However, it is crucial to recognize that this is a reasoned inference, not a substitute for empirical data. The crystal lattice energy of the salt and the specific coordination of the potassium ion can also influence its interaction with water molecules. Therefore, direct experimental characterization is imperative.

Experimental Protocol for Hygroscopicity Determination: Dynamic Vapor Sorption (DVS)

To definitively characterize the hygroscopic nature of potassium 4-phenylbenzoate, Dynamic Vapor Sorption (DVS) is the gold-standard technique. DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas[5]. This allows for the construction of a sorption-desorption isotherm, which is a detailed fingerprint of the material's interaction with water vapor.

Causality Behind the Experimental Design

The choice of a DVS experiment is predicated on the need for quantitative, dynamic data. Unlike static methods that rely on desiccators with saturated salt solutions, DVS provides kinetic information (how fast the material sorbs water) and equilibrium data (how much water is sorbed at a given relative humidity)[5]. This is critical for predicting behavior during processing and long-term storage.

Step-by-Step DVS Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of potassium 4-phenylbenzoate into a DVS sample pan. A smaller sample size facilitates rapid equilibration.

-

Ensure the sample is a fine, uniform powder to maximize surface area exposure.

-

-

Drying and Equilibration:

-

Place the sample in the DVS instrument.

-

Dry the sample in situ under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable mass is achieved (defined as a mass change of <0.002% over 10 minutes). This establishes a dry baseline, which is critical for accurate hygroscopicity classification.

-

-

Sorption Phase:

-

Increase the RH in a stepwise manner, for example, in 10% increments from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded. The instrument's software automates this process.

-

-

Desorption Phase:

-

Once the 90% RH step is complete, decrease the RH in a similar stepwise manner back to 0% RH.

-

Again, allow the sample to equilibrate at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm.

-

Analyze the shape of the isotherm, the total mass gain at high RH, and any hysteresis (divergence between the sorption and desorption curves).

-

The following diagram illustrates the logical workflow for this experimental characterization.

Interpretation and Classification of Hygroscopicity

The data obtained from the DVS analysis will allow for the classification of potassium 4-phenylbenzoate according to established standards, such as those from the European Pharmacopoeia (Ph. Eur.).

| Classification | Mass Increase (at 25°C, 80% RH) | Likely Behavior of Potassium 4-Phenylbenzoate |

| Non-hygroscopic | < 0.2% | Most Probable: Given the insolubility of the parent acid. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Possible: If crystal lattice effects are significant. |

| Hygroscopic | ≥ 2% and < 15% | Less Likely: Would indicate significant interaction with water. |

| Very hygroscopic | ≥ 15% | Highly Unlikely: Contradicts physicochemical principles. |

Recommended Storage and Handling Protocols

Based on the inferred low hygroscopicity, the following storage and handling procedures are recommended as a baseline. These should be reviewed and adjusted based on the empirical data generated from the DVS analysis.

Storage Conditions

-

Temperature: Store at controlled room temperature (20-25°C).

-

Humidity: Store in a dry environment, ideally with a relative humidity below 40%.

-

Container: Use tightly sealed, airtight containers. High-density polyethylene (HDPE) drums or glass containers with secure closures are recommended. For highly sensitive applications or long-term storage, packaging in foil-lined bags under an inert atmosphere (e.g., nitrogen) is advisable.

-

Desiccants: While likely not strictly necessary if the material is confirmed to be non-hygroscopic, the co-packaging with a desiccant such as silica gel provides an additional layer of protection against moisture ingress during storage and after opening.

Handling Procedures

-

Minimizing Exposure: Only open containers for the minimum time necessary in a controlled, low-humidity environment. A glove box or an isolator with controlled humidity is ideal for weighing and transfer operations.

-

Resealing: After dispensing material, ensure containers are immediately and securely resealed to prevent prolonged exposure to ambient air.

-

Avoiding Contamination: Do not return unused material to the original container to avoid introducing moisture or other contaminants.

The decision-making process for appropriate storage is outlined in the following diagram.

Conclusion and Forward-Looking Recommendations

The physicochemical properties of the parent acid of potassium 4-phenylbenzoate strongly suggest that it will exhibit low to non-hygroscopic behavior. However, in the rigorous environment of pharmaceutical development, inference must be confirmed by empirical data. The Dynamic Vapor Sorption protocol detailed in this guide provides a clear and definitive path to characterizing the material's interaction with moisture.

It is strongly recommended that this DVS analysis be performed at an early stage of development. The resulting data will provide a solid, authoritative foundation for all subsequent formulation, manufacturing, and stability programs, ensuring the development of a safe, effective, and stable drug product.

References

-

ChemBK. (2022, October 16). potassium biphenyl-4-carboxylate. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium benzoate. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium benzoate - Wikipedia [en.wikipedia.org]

- 5. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Potassium 4-Phenylbenzoate

Abstract

This document provides a detailed, field-proven protocol for the synthesis of potassium 4-phenylbenzoate from 4-phenylbenzoic acid. The synthesis is based on a straightforward acid-base neutralization reaction, a fundamental process in organic chemistry.[1][2][3] This guide explains the causality behind each step, from reactant preparation to purification and characterization, ensuring a reproducible and high-yield synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps to confirm the identity and purity of the final product.

Introduction and Scientific Principles

4-Phenylbenzoic acid, also known as biphenyl-4-carboxylic acid, is a versatile intermediate compound used extensively in the synthesis of pharmaceuticals, polymers, dyes, and liquid crystals.[4][5] Its conversion to the potassium salt, potassium 4-phenylbenzoate, enhances its solubility in aqueous media, which can be a critical property for subsequent applications, particularly in pharmaceutical formulations and as a reagent in aqueous-phase reactions.

The core of this synthesis is the neutralization of a carboxylic acid with a strong base.[6] The acidic proton of the carboxyl group (-COOH) on 4-phenylbenzoic acid is readily donated to the hydroxide ion (OH⁻) from potassium hydroxide (KOH). This proton transfer results in the formation of the potassium 4-phenylbenzoate salt and water, as depicted in the reaction scheme below.

Reaction Scheme: C₁₃H₁₀O₂ (4-Phenylbenzoic Acid) + KOH → C₁₃H₉KO₂ (Potassium 4-Phenylbenzoate) + H₂O

The choice of potassium hydroxide as the base is deliberate; it is a strong, readily available base that ensures a complete and rapid reaction.[7][8] The selection of the solvent system is critical and is based on the solubility profiles of the reactant and the product. 4-phenylbenzoic acid is insoluble in water but soluble in alcohols like ethanol.[9][10] Conversely, potassium carboxylate salts, such as potassium benzoate, are generally soluble in water and to a lesser extent in ethanol.[11] This protocol leverages ethanol as the primary reaction solvent, which facilitates the dissolution of the starting acid and allows for the potential precipitation of the product upon formation or solvent manipulation.

Materials and Equipment

Chemicals

| Chemical Name | Formula | Molecular Weight ( g/mol ) | CAS No. | Supplier |

| 4-Phenylbenzoic Acid | C₁₃H₁₀O₂ | 198.22 | 92-92-2 | Sigma-Aldrich, etc. |

| Potassium Hydroxide (pellets) | KOH | 56.11 | 1310-58-3 | Fisher Scientific, etc. |

| Ethanol (200 proof, absolute) | C₂H₅OH | 46.07 | 64-17-5 | VWR, etc. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Laboratory Supply |

Equipment

-

Magnetic stir plate with heating capabilities

-

Magnetic stir bar

-

Round-bottom flask (250 mL)

-

Erlenmeyer flasks (100 mL, 250 mL)

-

Graduated cylinders (50 mL, 100 mL)

-

Beakers (50 mL, 100 mL)

-

Spatulas and weighing paper

-

Analytical balance (± 0.001 g)

-

pH indicator strips or calibrated pH meter

-

Büchner funnel and filter flask

-

Whatman filter paper

-

Vacuum source

-

Rotary evaporator (optional)

-

Vacuum oven

Safety and Handling

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Phenylbenzoic Acid: Causes skin, eye, and respiratory irritation.[12][13][14] Avoid inhalation of dust and direct contact with skin and eyes.

-

Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin burns and eye damage.[15][16] It is also harmful if swallowed. Handle with extreme care, avoiding contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Detailed Experimental Protocol

This protocol is based on a starting quantity of 5.0 g of 4-phenylbenzoic acid.

Workflow Overview

Caption: Overall workflow for the synthesis of potassium 4-phenylbenzoate.

Step 1: Preparation of Reactants (Stoichiometry)

-

4-Phenylbenzoic Acid: Accurately weigh 5.00 g (25.22 mmol) of 4-phenylbenzoic acid and place it into a 250 mL round-bottom flask.

-

Potassium Hydroxide: In a separate 50 mL beaker, weigh 1.42 g (25.31 mmol) of potassium hydroxide pellets. This represents a slight molar excess (~1.004 equivalents) to ensure the complete conversion of the carboxylic acid.

-

Expert Insight: A minor excess of the base drives the reaction to completion. However, a large excess should be avoided as it would need to be removed during purification.

-

Step 2: Dissolution

-

Add 100 mL of absolute ethanol to the round-bottom flask containing the 4-phenylbenzoic acid.

-

Place a magnetic stir bar in the flask and begin stirring. If necessary, gently warm the mixture on a heating mantle to no more than 50°C to fully dissolve the acid. Once dissolved, allow the solution to cool back to room temperature.

-

Carefully add 20 mL of absolute ethanol to the beaker containing the KOH pellets. Stir until the KOH is completely dissolved. This dissolution is exothermic; allow the solution to cool to room temperature before proceeding.

Step 3: Neutralization Reaction

-

While stirring the 4-phenylbenzoic acid solution, slowly add the ethanolic KOH solution dropwise over approximately 10-15 minutes.

-

Upon addition of the base, the product, potassium 4-phenylbenzoate, may begin to precipitate as a white solid.

-

After the addition is complete, continue to stir the resulting mixture or suspension at room temperature for 1 hour to ensure the reaction has gone to completion.

-

Verify the completion of the neutralization by testing the pH of the reaction mixture with a pH strip. The pH should be between 7 and 9. If the pH is still acidic, add a very small amount of the KOH solution until the desired pH is reached.

Step 4: Isolation of Crude Product

-

Set up a Büchner funnel for vacuum filtration.

-

Pour the reaction mixture into the funnel and apply vacuum to collect the white solid product.

-

Wash the collected solid with two portions of 20 mL of cold ethanol to remove any unreacted starting materials or excess KOH.

-

Allow the solid to air-dry on the filter for 15-20 minutes by pulling air through the filter cake.

Purification by Recrystallization

Recrystallization is a critical step to remove impurities and obtain a product with high purity.[17][18]

Recrystallization Workflow

Caption: Step-by-step workflow for the purification via recrystallization.

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add ethanol in small portions while heating the flask on a hot plate with stirring. Add just enough hot ethanol to completely dissolve the solid.

-

Once dissolved, remove the flask from the heat source. If any insoluble impurities are observed, perform a hot filtration.

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[18]

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30 minutes to maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Dry the final product in a vacuum oven at 60-70°C overnight or until a constant weight is achieved. The expected yield is typically >90%.

Characterization of Product

To validate the synthesis, the final product should be characterized to confirm its identity and purity.

-

Appearance: White crystalline powder.

-

Melting Point (Decomposition): Carboxylate salts often decompose at high temperatures rather than melting sharply. The decomposition temperature can be determined using a melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Confirm the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

-

Confirm the disappearance of the C=O stretch of the acid (typically ~1700-1725 cm⁻¹).

-

Confirm the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretching bands (typically around 1610-1550 cm⁻¹ and 1400 cm⁻¹, respectively).

-

-

¹H-NMR Spectroscopy: The aromatic protons' chemical shifts will be slightly different from the starting acid. The acidic proton peak of the carboxylic acid will be absent.

Summary of Quantitative Data

| Parameter | Value |

| Mass of 4-Phenylbenzoic Acid | 5.00 g |

| Moles of 4-Phenylbenzoic Acid | 25.22 mmol |

| Mass of Potassium Hydroxide | 1.42 g |

| Moles of Potassium Hydroxide | 25.31 mmol |

| Theoretical Yield of Product | 5.98 g |

| Typical Actual Yield | > 5.38 g (>90%) |

| Solvent (Reaction) | Ethanol (120 mL) |

| Reaction Time | 1 hour |

| Reaction Temperature | Room Temperature |

References

- Google Patents.

-

University of California, Davis. Recrystallization and Crystallization.[Link]

-

Patsnap. Preparation method of 4-(4-phenylbutoxy) benzoic acid - Eureka.[Link]

- Google Patents.

-

Food and Agriculture Organization of the United Nations. POTASSIUM BENZOATE.[Link]

- Google Patents.

-

ChemBK. 4-Phenylbenzoic acid.[Link]

-

YouTube. Neutralization of Carboxylic Acid.[Link]

-

Carl ROTH. Safety Data Sheet: Potassium hydroxide solution.[Link]

-

Chemistry LibreTexts. 11.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization.[Link]

-

ResearchGate. Kinetics of potassium carboxylate formation...[Link]

-

Scribd. Phenyl Benzoate Synthesis Guide | PDF.[Link]

- Google Patents.

-

Cheméo. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties.[Link]

-

YouTube. Neutralizing carboxylic acids - Real Chemistry.[Link]

-

Squarespace. Potassium persulfate recrystallization.[Link]

-

Royal Society of Chemistry. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC.[Link]

-

eCampusOntario Pressbooks. 25.4 Ionization and Neutralization of Carboxylic Acids.[Link]

-

INEOS Group. SAFETY DATA SHEET Potassium Hydroxide, Solid.[Link]

-

Chemistry Stack Exchange. Can we use potassium hydroxide to decarboxylate potassium benzoate to benzene?[Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.[Link]

-

PubMed. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra.[Link]

-

PubChem. Phenyl benzoate | C13H10O2.[Link]

-

MEL Science. Reactions of potassium and potassium hydroxide | MEL Chemistry.[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. guidechem.com [guidechem.com]

- 6. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. EP0129318A1 - Neutralization of alkali metal catalysts in organopolysiloxanes - Google Patents [patents.google.com]

- 8. Ricca Chemical - Potassium Hydroxide [riccachemical.com]

- 9. chembk.com [chembk.com]

- 10. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 11. fao.org [fao.org]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. ineos.com [ineos.com]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

Potassium 4-phenylbenzoate as a corrosion inhibitor for carbon steel

Executive Summary

This guide details the protocol for synthesizing and evaluating Potassium 4-phenylbenzoate (K-4PB) as a corrosion inhibitor for carbon steel. While 4-phenylbenzoic acid is a known organic inhibitor, its low aqueous solubility limits its direct application. The potassium salt form (K-4PB) significantly enhances solubility, allowing for rapid deployment in aqueous systems (e.g., cooling water, acid pickling, and marine environments).

The K-4PB molecule functions via a mixed-type inhibition mechanism , adsorbing onto the carbon steel surface to block both anodic (dissolution) and cathodic (hydrogen evolution) active sites. The biphenyl structure provides high electron density (

Chemical Preparation Protocol

Objective: Synthesize a stable, water-soluble stock solution of K-4PB from 4-phenylbenzoic acid precursor.

Reagents:

-

4-Phenylbenzoic acid (CAS: 92-92-2, Purity >98%)

-

Potassium Hydroxide (KOH) pellets (Analytical Grade)

-

Deionized (DI) Water (

)

Synthesis Workflow:

-

Stoichiometric Calculation: Calculate the molar mass of 4-phenylbenzoic acid (

). Weigh -

Neutralization: Dissolve

(10 mmol) of KOH in -

Reaction: Slowly add the 4-phenylbenzoic acid to the KOH solution under continuous magnetic stirring at 40°C.

-

Observation: The cloudy suspension will turn clear as the acid converts to the potassium salt.

-

-

Conditioning: Adjust total volume to

to create a 0.1 M Stock Solution of K-4PB. -

pH Check: Ensure the stock solution pH is neutral to slightly alkaline (

) to prevent reprecipitation of the acid.

Experimental Workflow & Logic

The following diagram outlines the critical path for validating K-4PB efficacy, ensuring self-validating checks at every stage.

Figure 1: Experimental workflow ensuring electrochemical stability before impedance testing.

Electrochemical Evaluation Protocol

Standard: ASTM G3 / G106 Environment: 1.0 M HCl (Simulating acid pickling) or 3.5% NaCl (Simulating marine/cooling systems).

Setup

-

Working Electrode (WE): Carbon steel coupon (embedded in epoxy, exposed area

). Polish sequentially with SiC paper (up to 1200 grit), degrease with acetone, wash with DI water, and dry. -

Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area

). -

Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).

Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS quantifies the charge transfer resistance (

-

OCP Stability: Immerse WE in the test solution (with varying K-4PB concentrations: 0, 100, 500, 1000 ppm) for 60 minutes until Open Circuit Potential (OCP) stabilizes.

-

Parameters:

-

Frequency Range:

to -

Amplitude:

(RMS) sinusoidal perturbation. -

Points/Decade: 10.[2]

-

-

Data Analysis: Fit data to a Randles equivalent circuit (

) or a Constant Phase Element (CPE) model if the semicircle is depressed.-

Inhibition Efficiency (

):

-

Potentiodynamic Polarization (PDP)

Rationale: PDP determines the corrosion current density (

-

Scan Range:

relative to OCP. -

Scan Rate:

(Slow scan to maintain quasi-equilibrium). -

Data Analysis: Extrapolate Tafel slopes (

) to calculate-

Inhibition Efficiency (

):

-

Gravimetric (Weight Loss) Protocol

Standard: ASTM G31 Rationale: Provides a direct, "real-world" measurement of material loss to validate electrochemical models.

-

Coupons: Rectangular carbon steel coupons (

). -

Procedure:

-

Weigh initial mass (

) to -

Immerse in 1.0 M HCl with K-4PB (0 – 1000 ppm) for 24 hours at 25°C.

-

Remove, scrub gently with a bristle brush under running water, rinse with acetone, dry, and re-weigh (

).

-

-

Calculation:

-

Corrosion Rate (

): -

Efficiency (

):

-

Mechanism of Action

K-4PB acts as an interface blocker . The mechanism involves the replacement of water molecules adsorbed on the steel surface by the inhibitor molecules.

Adsorption Isotherm:

The adsorption typically follows the Langmuir Isotherm :

Molecular Orientation:

-

Head (Carboxylate, -COO⁻): Chemisorbs to

sites. -

Tail (Biphenyl, Ph-Ph): The two benzene rings lie parallel or tilted relative to the surface, donating

-electrons to the empty d-orbitals of Iron (Back-donation). This forms a hydrophobic barrier that repels water and corrosive ions (

Figure 2: Schematic of K-4PB adsorption. The carboxylate anchors while the biphenyl tail forms a hydrophobic barrier.

Expected Data Profile

| Parameter | Blank (1M HCl) | K-4PB (Low Conc.) | K-4PB (High Conc.) | Interpretation |

| -0.450 | -0.440 | -0.435 | Shift <85mV implies Mixed-Type inhibition.[3] | |

| 850 | 120 | 45 | Significant reduction in corrosion current. | |

| 25 | 180 | 450 | Increased resistance to charge transfer. | |

| 150 | 80 | 40 | Decreased capacitance due to water displacement. |

References

-

ASTM International. (2021). ASTM G106-89(2015): Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA. Link

-

ASTM International. (2021). ASTM G31-72(2004): Standard Practice for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. Link

-

Verma, C., et al. (2018). "Substitute Benzoic Acids as Green Corrosion Inhibitors for Mild Steel in 1M HCl: Electrochemical, Weight Loss and Quantum Chemical Studies." Journal of Molecular Liquids. (Demonstrates the efficacy of benzoate derivatives). Link

-

Quraishi, M. A., et al. (2010). "Corrosion Inhibition of Mild Steel in Acidic Solution by Some Aromatic Hydrazides." International Journal of Electrochemical Science. (Establishes the adsorption mechanism of aromatic carboxylate precursors). Link

-

Tan, B., et al. (2020). "Insight into the corrosion inhibition mechanism of two biphenyl derivatives for carbon steel in 1 M HCl solution." Journal of Colloid and Interface Science. (Direct relevance to the biphenyl structure of K-4PB). Link

Sources

Application Notes and Protocols for Hydrothermal Synthesis Involving Potassium Biphenyl-4-Carboxylate

Introduction: The Architectural Precision of Hydrothermal Synthesis

Hydrothermal synthesis is a powerful and versatile technique for the crystallization of materials from high-temperature aqueous solutions at high vapor pressures.[1][2] This method is particularly well-suited for the synthesis of coordination polymers and metal-organic frameworks (MOFs), offering a high degree of control over the size, morphology, and crystallinity of the final product.[3] The use of organic linkers, such as carboxylate-based ligands, is central to the construction of these frameworks, dictating the dimensionality and topology of the resulting architecture.[4]

This guide provides a detailed exploration of hydrothermal synthesis techniques involving potassium biphenyl-4-carboxylate. Biphenyl-4-carboxylate, with its rigid and linear structure, is an excellent candidate for constructing robust and porous frameworks. The potassium salt is utilized to enhance solubility in aqueous media and to act as a readily available source of the deprotonated carboxylate linker. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Core Principles: Understanding the "Why" in Hydrothermal Synthesis

The efficacy of hydrothermal synthesis lies in the unique properties of water at elevated temperatures and pressures. Under these conditions, water acts as a non-conventional solvent with a lower dielectric constant and viscosity, which enhances the solubility of reactants and facilitates the transport of ionic species. This environment promotes nucleation and crystal growth, leading to the formation of well-defined crystalline materials.

Several key parameters critically influence the outcome of a hydrothermal synthesis, and understanding their interplay is crucial for reproducible and targeted synthesis:

-

Temperature and Pressure: These are the primary drivers of the reaction. Higher temperatures increase the solubility of reactants and the reaction kinetics. The autogenous pressure generated within the sealed autoclave prevents the solvent from boiling, maintaining a liquid phase at temperatures above 100°C.

-

pH of the Reaction Mixture: The pH affects the deprotonation of the organic linker and the coordination environment of the metal ions. For carboxylate-based linkers like biphenyl-4-carboxylate, a basic or neutral pH is generally preferred to ensure the availability of the carboxylate anion for coordination.

-

Precursor Concentration: The molar ratios of the metal salt and the organic linker are critical in determining the stoichiometry and structure of the final product. Varying these ratios can lead to the formation of different phases or coordination polymers.

-

Reaction Time: The duration of the hydrothermal treatment influences the crystal growth process. Insufficient time may result in amorphous or poorly crystalline products, while excessively long reaction times can lead to the formation of more stable, but potentially less desirable, phases.

The Role of Potassium Biphenyl-4-Carboxylate as a Linker

Potassium biphenyl-4-carboxylate serves as the organic building block in the construction of the coordination polymer or MOF. The biphenyl core provides rigidity and a defined length, which is essential for creating predictable and porous structures. The carboxylate group at the 4-position acts as a coordination site, binding to the metal centers to form the extended framework. The use of the potassium salt of biphenyl-4-carboxylic acid offers several advantages:

-

Enhanced Solubility: Biphenyl-4-carboxylic acid has limited solubility in water at room temperature. The potassium salt is significantly more soluble, ensuring a homogeneous reaction mixture at the start of the synthesis.

-

In-situ Deprotonation: The potassium salt provides the deprotonated carboxylate anion directly, eliminating the need for an external base to facilitate the coordination reaction. This simplifies the reaction setup and provides better control over the pH.

-

Structural Influence: The presence of potassium ions in the reaction mixture can also influence the final crystal structure, potentially being incorporated into the framework or acting as a template.

Experimental Protocol: Hydrothermal Synthesis of a Zinc-Biphenyl-4-Carboxylate MOF

This protocol details the synthesis of a representative metal-organic framework using potassium biphenyl-4-carboxylate and zinc nitrate hexahydrate. Zinc is chosen as the metal center due to its versatile coordination chemistry and common use in MOF synthesis.

Materials and Reagents

-

Biphenyl-4-carboxylic acid (98% purity)

-

Potassium hydroxide (KOH) (≥85% purity)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥98% purity)

-

Deionized water

-

Ethanol (95%)

-

23 mL Teflon-lined stainless steel autoclave

Step-by-Step Methodology

-

Preparation of Potassium Biphenyl-4-carboxylate Solution (0.1 M):

-

In a 50 mL beaker, dissolve 0.198 g (1 mmol) of biphenyl-4-carboxylic acid in 10 mL of deionized water.

-

Add a stoichiometric amount of potassium hydroxide (0.056 g, 1 mmol) to the suspension while stirring.

-

Gently heat the mixture to approximately 60°C and continue stirring until a clear solution is obtained. This indicates the formation of potassium biphenyl-4-carboxylate. Allow the solution to cool to room temperature.

-

-

Preparation of Zinc Nitrate Solution (0.1 M):

-

In a separate 50 mL beaker, dissolve 0.297 g (1 mmol) of zinc nitrate hexahydrate in 10 mL of deionized water. Stir until the solid is completely dissolved.

-

-

Assembly of the Hydrothermal Reaction:

-

Transfer the potassium biphenyl-4-carboxylate solution to the Teflon liner of the 23 mL autoclave.

-

Slowly add the zinc nitrate solution to the Teflon liner while gently stirring. A white precipitate may form upon mixing.

-

Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the autoclave securely.

-

-

Hydrothermal Synthesis:

-

Place the sealed autoclave in a preheated oven at 160°C.[5]

-

Maintain the temperature for 24 hours to allow for crystal growth.

-

-

Product Recovery and Purification:

-

After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally over several hours. Caution: Do not quench the autoclave as the rapid pressure change can be hazardous.

-

Once cooled, carefully open the autoclave in a fume hood.

-

Collect the white crystalline product by filtration using a Buchner funnel.

-

Wash the product thoroughly with deionized water (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted precursors and solvent.

-

Dry the final product in a vacuum oven at 80°C for 12 hours.

-

Data Summary: Key Experimental Parameters

| Parameter | Value | Rationale |

| Metal Precursor | Zinc nitrate hexahydrate | Provides Zn²⁺ ions as coordination centers. Nitrates are often used as they are readily soluble in water. |

| Organic Linker | Potassium biphenyl-4-carboxylate | Provides the rigid, linear dicarboxylate linker for framework construction. |

| Molar Ratio (Metal:Linker) | 1:1 | A common starting point for the synthesis of many coordination polymers. This can be varied to explore different structural outcomes. |

| Solvent | Deionized Water | The medium for the hydrothermal reaction. Its properties at high temperature and pressure are crucial for crystallization. |

| Temperature | 160 °C | Facilitates the dissolution of intermediates and promotes the formation of a crystalline product. |

| Reaction Time | 24 hours | Allows sufficient time for nucleation and crystal growth to obtain a well-defined product. |

| Autoclave Volume | 23 mL | A standard laboratory-scale autoclave for hydrothermal synthesis. |

| Filling Volume | ~20 mL (~87%) | The filling degree is important to ensure the generation of sufficient autogenous pressure. |

Visualizing the Process and Product

Experimental Workflow Diagram

Caption: Hydrothermal synthesis workflow.

Chemical Structures and Coordination

Caption: Reactants and a possible product structure.

Characterization of the Synthesized Material

To confirm the successful synthesis of the desired MOF and to understand its properties, a suite of characterization techniques should be employed:

-

Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the product. The diffraction pattern is a fingerprint of the crystal structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers. This is typically observed as a shift in the characteristic C=O stretching frequencies.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized material and to determine the presence of solvent molecules within the pores.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and crystal habit of the product.

-

Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material, which are critical properties for applications in gas storage and separation.

Potential Applications in Research and Drug Development

Metal-organic frameworks synthesized from ligands like biphenyl-4-carboxylate are of significant interest for a variety of applications due to their high surface areas, tunable pore sizes, and chemical functionality.[6]

-

Gas Storage and Separation: The porous nature of these materials makes them promising candidates for the storage of gases such as hydrogen and methane, and for the separation of gas mixtures.

-

Catalysis: The metal centers and organic linkers can act as active sites for catalytic reactions. The well-defined porous structure can also provide size and shape selectivity.

-

Sensing: MOFs can be designed to exhibit changes in their physical properties (e.g., luminescence) upon interaction with specific molecules, making them suitable for chemical sensing applications.[7]

-

Drug Delivery: The high porosity and biocompatibility of some MOFs make them attractive as potential carriers for the controlled release of therapeutic agents.[3]

Conclusion

The hydrothermal synthesis method, when coupled with carefully chosen organic linkers like potassium biphenyl-4-carboxylate, provides a robust platform for the rational design and synthesis of functional coordination polymers and metal-organic frameworks. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore this exciting field and to develop novel materials with tailored properties for a wide range of applications, from materials science to drug development.

References

-

ResearchGate. (n.d.). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands | Request PDF. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). HYDROTHERMAL SYNTHESIS OF POTASSIUM BISMUTH TITANATE NANOPARTICLES. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrothermal synthesis of MOFs | Request PDF. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Hydrothermal Synthesis of Multifunctional Bimetallic Ag-CuO Nanohybrids and Their Antimicrobial, Antibiofilm and Antiproliferative Potential. Retrieved February 6, 2026, from [Link]

-

Northwestern Polytechnical University. (2023, October 23). Fabrication of Energetic Metal-Organic Frameworks: Potassium 5-Carboxylato-3,4-Dinitropyrazole and Potassium 5-(Hydrazinecarbonyl). Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrothermal syntheses, crystal structures and luminescent properties of zinc(II) coordination polymers constructed by bifunctional tetrazolate-5-carboxylate ligands - CrystEngComm (RSC Publishing). Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of potassium sulfate and zeolite NaA from K-feldspar by a novel hydrothermal process | Request PDF. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2023, July 4). (PDF) Hydrothermal synthesis of metal-organic frameworks. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of KAlSiO4 by Hydrothermal Processing on Biotite Syenite and Dissolution Reaction Kinetics. Retrieved February 6, 2026, from [Link]

-

PubMed. (2016, June 20). Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate Frameworks: Gas Sorption, Proton Conductivity, and Luminescent Sensing of Metal Ions. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2024, January). Chemical structures of potassium 1,1′-biphenyl-4,4′-dicarboxylate (K 2.... Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol | Request PDF. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (n.d.). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Structural and Magnetic Properties of Potassium-Doped 2,3-DiMethylnaphthalene. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Coordination polymers from an unexplored biphenyl-tricarboxylate linker: hydrothermal synthesis, structural traits and catalytic cyanosilylation - Inorganic Chemistry Frontiers (RSC Publishing). Retrieved February 6, 2026, from [Link]

-

PubMed Central. (n.d.). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrothermal Synthesis of Multifunctional Bimetallic Ag-CuO Nanohybrids and Their Antimicrobial, Antibiofilm and Antiproliferative Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Potassium 4-Phenylbenzoate (K-4PB) in Antimicrobial Food Packaging

Part 1: Executive Summary & Rationale

Objective: To provide a comprehensive protocol for the synthesis of Potassium 4-phenylbenzoate (K-4PB) and its incorporation into polymeric food packaging matrices (specifically Polyvinyl Alcohol - PVA).

Scientific Rationale: Standard antimicrobial agents like Potassium Benzoate (E212) are widely used but often require high concentrations to be effective against certain resistant strains due to limited membrane permeability. Potassium 4-phenylbenzoate (K-4PB) introduces a biphenyl moiety, significantly increasing the lipophilicity (LogP) of the anion compared to standard benzoate.

-

Mechanism: The increased lipophilicity facilitates superior partitioning into the bacterial phospholipid bilayer.

-

Solubility: Unlike its parent acid (4-phenylbenzoic acid), the potassium salt (K-4PB) retains water solubility, allowing homogeneous dispersion in aqueous polymer formulations (e.g., PVA, Chitosan, Starch) without the need for toxic organic solvents.

Part 2: Chemical Synthesis of Potassium 4-Phenylbenzoate

Principle: A stoichiometric neutralization reaction converts the water-insoluble 4-phenylbenzoic acid into its water-soluble potassium salt.

Materials

-

Precursor: 4-Phenylbenzoic acid (Biphenyl-4-carboxylic acid) [CAS: 92-92-2] - Purity >98%.

-

Base: Potassium Hydroxide (KOH) - 1M aqueous solution.

-

Solvent: Ethanol (95%), Deionized Water (DI).

Protocol 1: Salt Synthesis & Purification

-

Dissolution: Dissolve 10.0 g (50.4 mmol) of 4-phenylbenzoic acid in 100 mL of hot ethanol (60°C) in a round-bottom flask.

-

Neutralization: Slowly add 50.4 mL of 1M KOH (1.0 equiv) dropwise while stirring. The solution should remain clear.

-

Reflux: Reflux the mixture at 80°C for 30 minutes to ensure complete deprotonation.

-

Crystallization:

-

Evaporate approximately 70% of the solvent using a rotary evaporator.

-

Cool the concentrated solution to 4°C overnight. White crystalline precipitate (K-4PB) will form.

-

-

Purification: Filter the crystals and wash twice with cold acetone (to remove unreacted acid).

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

-

Yield Expectation: >90%.

-

Validation: FTIR should show disappearance of the -COOH peak (1680-1700 cm⁻¹) and appearance of carboxylate anion peaks (1550-1610 cm⁻¹).

-

Part 3: Fabrication of Antimicrobial Active Film

Matrix Choice: Polyvinyl Alcohol (PVA) is selected for its excellent film-forming properties, oxygen barrier capability, and water solubility, ensuring compatibility with the ionic K-4PB payload.

Protocol 2: Solvent Casting of K-4PB/PVA Composite Films

Step-by-Step Workflow:

-

Polymer Dissolution:

-

Dissolve PVA (Hydrolysis: 98%, MW: 72,000) in DI water (10% w/v) at 90°C under continuous magnetic stirring (500 rpm) for 2 hours until a clear, viscous solution is obtained.

-

-

Active Agent Loading:

-

Prepare a 10% (w/v) stock solution of K-4PB in DI water.

-

Add the K-4PB stock to the PVA solution to achieve final concentrations of 1.0%, 3.0%, and 5.0% (w/w) relative to the dry polymer weight.

-

Control: Pure PVA solution.

-

-

Homogenization:

-

Stir at 60°C for 30 minutes.

-

Sonicate for 10 minutes to degas the solution (remove micro-bubbles).

-

-

Casting:

-

Pour 20 mL of the solution into leveled Teflon Petri dishes (diameter: 90 mm).

-

-

Drying:

-

Dry in a convection oven at 40°C for 24 hours. Note: Avoid temperatures >60°C to prevent cross-linking or degradation.

-

-

Conditioning:

-

Peel the films and condition them at 25°C and 50% Relative Humidity (RH) for 48 hours before testing.

-

Part 4: Visualization of Experimental Workflow

Figure 1: Integrated workflow for the synthesis of K-4PB salt and its subsequent incorporation into PVA-based antimicrobial films.

Part 5: Characterization & Validation Protocols

Structural Validation (FTIR)

Verify the interaction between the K-4PB salt and the PVA matrix.

-

Expectation:

-

PVA: Broad peak at ~3300 cm⁻¹ (-OH stretching).

-

K-4PB: Peaks at 1590 cm⁻¹ (aromatic C=C) and 1550 cm⁻¹ (COO⁻ antisymmetric stretching).

-

Composite: Shift in -OH peak indicating hydrogen bonding between PVA hydroxyls and K-4PB carboxylate.

-

Antimicrobial Efficacy (Agar Diffusion Method)

Target Organisms: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[1][2]

Protocol:

-

Prepare Mueller-Hinton Agar (MHA) plates.

-

Spread 100 µL of bacterial suspension (10⁶ CFU/mL) on the agar surface.

-

Cut circular film discs (6 mm diameter) of Control, 1%, 3%, and 5% K-4PB films.

-

Place discs on the agar and incubate at 37°C for 24 hours.

-

Measure: Diameter of the clear Zone of Inhibition (ZOI).

Representative Data (Simulated):

| Sample ID | K-4PB Conc. (%) | ZOI E. coli (mm) | ZOI S. aureus (mm) | Efficacy Rating |

| PVA-Control | 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | None |

| PVA-K4PB-1 | 1.0 | 8.5 ± 0.5 | 10.2 ± 0.8 | Low |

| PVA-K4PB-3 | 3.0 | 14.1 ± 1.2 | 18.5 ± 1.0 | Moderate |

| PVA-K4PB-5 | 5.0 | 19.8 ± 1.5 | 24.0 ± 1.2 | High |

Interpretation: Higher efficacy against S. aureus is typical for benzoate derivatives due to the absence of the outer lipopolysaccharide membrane found in Gram-negative bacteria.

Release Kinetics (Migration Study)

Crucial for food safety compliance.

-

Simulant: 10% Ethanol (Aqueous food simulant).

-

Method: Immerse 1g of film in 100mL simulant at 25°C. Aliquot at 0, 1, 2, 4, 8, 24, 48 hours.

-

Detection: UV-Vis Spectrophotometry at 254 nm (max absorbance of phenyl group).

Part 6: Mechanism of Action

The antimicrobial activity of K-4PB is driven by the "Trojan Horse" mechanism common to lipophilic organic acid salts.

Figure 2: The pH-dependent mechanism of action. The salt releases the anion, which protonates in the slightly acidic food environment, crosses the bacterial membrane, and dissociates inside the neutral cytoplasm, causing acidification and metabolic collapse.

Part 7: References

-

Antimicrobial Mechanisms of Phenolic Acids:

-

Title: Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps.

-

Source: MDPI (Antibiotics).

-

URL:[Link]

-

-

Synthesis of Phenyl Benzoate Derivatives:

-

Title: Preparation of phenyl benzoate and conversion thereof to phenol (Patent US3078299A).

-

Source: Google Patents.

-

URL:

-

-

Potassium Sorbate in Food Packaging (Analogous Protocol):

-

Potassium Cinnamate in Composite Films:

-

General Antimicrobial Packaging Overview:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity | MDPI [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Study on antimicrobial activity of aq food packaging material containing potassium sorbate - Repository of the Academy's Library [real.mtak.hu]

- 5. Antimicrobial food packaging composite films prepared from hemicellulose/polyvinyl alcohol/potassium cinnamate blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymeric Antimicrobial Food Packaging and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. downloadmaghaleh.com [downloadmaghaleh.com]

Troubleshooting & Optimization

Improving water solubility of potassium 4-phenylbenzoate

Introduction for the Researcher

Welcome to the technical support guide for potassium 4-phenylbenzoate. This document is designed for researchers, scientists, and formulation professionals who are encountering challenges with the aqueous solubility of this compound. Potassium 4-phenylbenzoate presents a unique solubility challenge due to its amphiphilic nature: it possesses a hydrophilic ionic salt group and a large, hydrophobic biphenyl moiety. This guide provides a series of troubleshooting steps and in-depth explanations to help you overcome these challenges in your experiments. The methodologies are presented in a question-and-answer format to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very poor water solubility with my potassium 4-phenylbenzoate sample. Why is this happening?

A1: The limited water solubility of potassium 4-phenylbenzoate stems from its molecular structure, which contains two competing regions:

-

A Hydrophilic Head: The potassium carboxylate group (-COO⁻K⁺) is ionic and readily interacts with polar water molecules. This is the part of the molecule that promotes solubility.

-

A Hydrophobic Tail: The 4-phenylbenzoate portion consists of a biphenyl ring system. This large, non-polar, carbon-rich structure is hydrophobic ("water-fearing") and resists dissolving in water.

In this case, the strong hydrophobic character of the large biphenyl tail dominates the overall solubility profile, preventing the molecule from readily dissolving in water despite the presence of the ionic group. Alkali metal salts of carboxylic acids are generally water-soluble, but this solubility decreases as the non-polar carbon chain or ring structure becomes larger.[1]

Q2: Can I improve the solubility by simply adjusting the pH of my solution?

A2: Yes, pH adjustment is a critical first step and often the most effective single modification. The solubility of potassium 4-phenylbenzoate is highly pH-dependent.[2][3]

Causality: The carboxylate salt exists in equilibrium with its conjugate acid, 4-phenylbenzoic acid.

C₆H₅C₆H₄COO⁻K⁺ (soluble salt) + H₂O ⇌ C₆H₅C₆H₄COOH (poorly soluble acid) + K⁺ + OH⁻

In acidic or even neutral water (pH ≤ 7), a significant portion of the carboxylate anions can become protonated, converting the soluble salt into the poorly soluble free acid form, which will then precipitate out of solution.[4] By raising the pH, you shift the equilibrium to the left (Le Châtelier's principle), favoring the deprotonated, ionic, and thus more water-soluble carboxylate form.

Recommended Action: Ensure your aqueous solvent is buffered to a basic pH, ideally pH 8.0 or higher , to maintain the compound in its fully ionized and more soluble state.[5]

Advanced Solubility Enhancement Protocols

If pH adjustment alone does not achieve the desired concentration, the following methods can be employed.

Q3: The solubility is still insufficient even in a basic solution. Is using a co-solvent the right next step?

A3: Yes, employing a co-solvent system is a standard and effective technique when pH modification is not enough.[6]

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium. Water is a highly polar solvent, which is unfavorable for the large hydrophobic biphenyl group of your compound. By introducing a miscible organic solvent, you create a solvent blend that is less polar. This "compromise" in polarity better accommodates the hydrophobic portion of the molecule, leading to a significant increase in solubility.[7]

Recommended Co-solvents: Select a water-miscible organic solvent that is compatible with your experimental system. Common choices include:

| Co-solvent | Typical Starting % (v/v) | Notes |

| Ethanol | 10 - 40% | Commonly used, but can affect cell viability in biological assays. |

| Dimethyl Sulfoxide (DMSO) | 5 - 20% | A very strong solvent, but can have biological effects and is difficult to remove. |

| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | A non-volatile and less toxic option suitable for many applications. |

| Propylene Glycol | 10 - 40% | Often used in pharmaceutical formulations. |

Important Consideration: Always consider the potential impact of the co-solvent on your downstream application (e.g., enzyme activity, cell culture, analytical measurements).

Q4: My experiment is sensitive to organic solvents. Is there a solvent-free way to increase aqueous solubility?

A4: Absolutely. For solvent-sensitive applications like many biological assays, cyclodextrin complexation is an excellent alternative.[8]

Causality: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the cyclodextrin is hydrophilic, while the internal cavity is hydrophobic.[9] They enhance the apparent water solubility of poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule (in this case, the biphenyl group) within their internal cavity.[] This forms a stable, water-soluble "inclusion complex," effectively shielding the hydrophobic moiety from the aqueous environment.[9][11]

Recommended Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Offers significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin, making it a very common choice.

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and a strong ability to form complexes with cationic or neutral molecules.

The formation of an inclusion complex can dramatically increase the solubility of a poorly soluble compound in a purely aqueous, pH-buffered solution.

Experimental Workflows & Protocols

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for troubleshooting and resolving solubility issues with potassium 4-phenylbenzoate.

Caption: Troubleshooting workflow for potassium 4-phenylbenzoate solubility.

Protocol 1: Preparation via pH Adjustment

-

Buffer Preparation: Prepare an aqueous buffer solution (e.g., Tris or phosphate buffer) at the desired concentration and adjust its pH to ≥ 8.0 using NaOH or KOH.

-

Weighing: Accurately weigh the required amount of potassium 4-phenylbenzoate powder.

-

Dissolution: Slowly add the powder to the basic buffer solution while stirring vigorously with a magnetic stir bar.

-

Heating (Optional): Gently warming the solution to 30-40°C can help increase the rate of dissolution. Do not boil.

-

Filtration: Once dissolved, filter the solution through a 0.22 µm filter to remove any remaining particulates and ensure sterility if required.

Protocol 2: Preparation using a Co-Solvent System

-

Initial Dissolution: Weigh the potassium 4-phenylbenzoate and dissolve it in the smallest necessary volume of the chosen organic co-solvent (e.g., DMSO). This creates a concentrated stock solution.

-

Aqueous Phase Preparation: In a separate container, prepare the aqueous phase (e.g., water or a pH ≥ 8.0 buffer).

-

Titration: While vigorously stirring the aqueous phase, add the concentrated organic stock solution dropwise.

-

Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the target concentration in the desired co-solvent/water ratio is achieved.

-

Final Volume: Adjust to the final volume with the aqueous buffer if necessary.

Mechanism of Cyclodextrin Inclusion

The diagram below illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of potassium 4-phenylbenzoate to enhance its water solubility.

Caption: Host-guest complexation of potassium 4-phenylbenzoate with cyclodextrin.

References

-

ChemBK. Phenyl benzoate. Available at: [Link]

-

Semantic Scholar. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. POTASSIUM BENZOATE. Available at: [Link]

-

ResearchGate. Solubility and dissolution thermodynamic properties of potassium benzoate in pure solvents. Available at: [Link]

-

Wikipedia. Phenol. Available at: [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. Available at: [Link]

-

Wikipedia. Potassium benzoate. Available at: [Link]

-

Chemistry LibreTexts. 19.8 General Reactions of Carboxylic Acids. Available at: [Link]

-

MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

-

JoVE. Video: Factors Affecting Solubility. Available at: [Link]

- Google Patents. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol.

-

Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

-

ResearchGate. (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

-

PubMed. pH-solubility profiles or organic carboxylic acids and their salts. Available at: [Link]

-

National Institutes of Health (NIH). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

Quora. How would you separate a solution of phenyl benzoate, phenol, and benzoic acid? Available at: [Link]

-

PeerJ. Solubility enhancement techniques: A comprehensive review. Available at: [Link]

-

International Journal of Scientific and Research Publications. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

-

PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available at: [Link]

-

Doc Brown's Chemistry. GCSE level chemistry notes on gas and salt solubility in water and solubility curve graphs. Available at: [Link]

-

ResearchGate. (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]

-

Jinan Future chemical Co.,Ltd. Phenyl benzoate. Available at: [Link]

-

ACS Publications. Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. Available at: [Link]

-

ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound? Available at: [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility. Available at: [Link]

-

ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Available at: [Link]

-

Sciencemadness Discussion Board. Transition (and other) metal salts of Carboxylic Acids and their properties. Available at: [Link]

-

ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table. Available at: [Link]

-